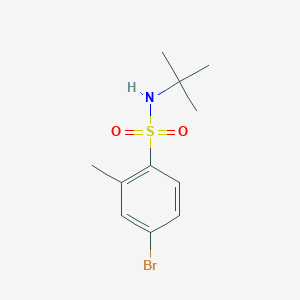

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

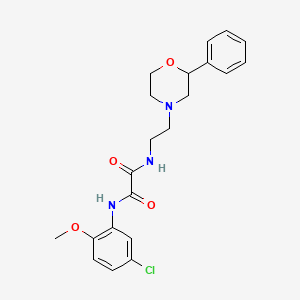

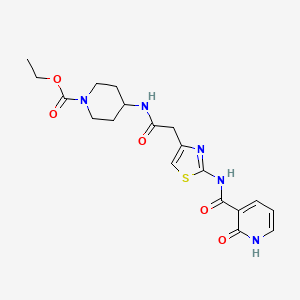

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is a chemical compound with the empirical formula C11H16BrNO2S . It has a molecular weight of 306.22 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H16BrNO2S/c1-8-7-9(12)5-6-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 . This code provides a detailed description of the molecule’s structure.

Mecanismo De Acción

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide's mechanism of action involves the selective bromination of aromatic compounds. The reaction occurs via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the aromatic ring. This compound's selectivity for bromination is due to the steric hindrance provided by the tert-butyl group, which prevents the bromine atom from reacting with other functional groups.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects, as it is not used as a drug or medication. Its use is limited to scientific research, where it is used as a reagent or probe.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide's advantages include its high selectivity for bromination, its ease of synthesis, and its stability at room temperature. Its limitations include its sensitivity to air and moisture, which can affect its reactivity. Additionally, this compound is a hazardous material and should be handled with care, as it can cause severe burns and respiratory irritation.

Direcciones Futuras

For 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide include its application in the synthesis of novel materials and the development of new probes for studying protein-ligand interactions.

Métodos De Síntesis

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is synthesized by reacting this compound with boron tribromide (BBr3) in dichloromethane. The reaction results in the formation of this compound, which is a yellowish-brown crystalline powder. The synthesis of this compound is a simple and efficient process, making it a popular choice for various scientific applications.

Aplicaciones Científicas De Investigación

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It is an excellent reagent for the selective bromination of aromatic compounds, making it a valuable tool in organic chemistry. This compound has also been utilized in material science research, where it is used as a dopant for the synthesis of conducting polymers. Additionally, this compound has been employed in biochemistry research, where it is used as a hydrophobic probe to study protein-ligand interactions.

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-N-tert-butyl-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-8-7-9(12)5-6-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRGDFSELCGIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2618113.png)

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2618115.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)

![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2618122.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2618124.png)

![2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2618125.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2618126.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2618132.png)